

# Application Notes & Protocols: Synthesis of Multi-Target Inhibitors Using Benzoic Acid Derivatives

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3,5-Dichloro-2,4,6-trifluorobenzoic acid

Cat. No.: B088439

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

**Abstract:** The "one-target, one-drug" paradigm has been challenged by the multifactorial nature of complex diseases such as cancer, neurodegenerative disorders, and metabolic diseases.<sup>[1]</sup> <sup>[2]</sup> Multi-target inhibitors, which are single chemical entities designed to modulate multiple biological targets simultaneously, offer a promising therapeutic strategy to enhance efficacy, overcome drug resistance, and improve safety profiles.<sup>[3][4]</sup> The benzoic acid scaffold has emerged as a cornerstone in modern drug discovery, acting as a "privileged" structure due to its synthetic tractability and versatile binding capabilities.<sup>[5][6]</sup> The carboxylic acid group can serve as a crucial hydrogen bond donor and acceptor, while the aromatic ring provides a platform for extensive functionalization to tune pharmacodynamic and pharmacokinetic properties.<sup>[7]</sup> This guide provides an in-depth exploration of the design principles, synthetic strategies, and validation protocols for developing multi-target inhibitors based on the benzoic acid framework.

## Design Principles: The Rationale Behind the Scaffold

The successful design of a multi-target inhibitor requires a delicate balance of affinities for the selected targets and drug-like properties.<sup>[2]</sup> The benzoic acid scaffold offers a robust starting

point for achieving this balance.

## The Benzoic Acid Pharmacophore

The core structure of benzoic acid presents key features for molecular recognition. The carboxylic acid moiety is a potent hydrogen bonding group that often anchors the molecule in the active site of enzymes or receptors.<sup>[7]</sup> The phenyl ring allows for  $\pi$ - $\pi$  stacking and hydrophobic interactions, and its positions (ortho, meta, para) can be strategically substituted to probe the topology of binding pockets and establish additional interactions.

**Figure 1:** Key pharmacophoric features of the benzoic acid scaffold.

## Structure-Activity Relationship (SAR) Insights

The biological activity of benzoic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. Understanding these relationships is critical for optimizing multi-target activity. For instance, in the inhibition of  $\alpha$ -amylase, hydroxyl groups at the 2-position were found to have a strong positive effect on inhibitory activity, while methoxylation at the same position had a negative effect.<sup>[8][9]</sup>

**Causality:** Electron-donating or -withdrawing groups alter the pKa of the carboxylic acid and the electron density of the ring, affecting binding affinity. Steric bulk can dictate selectivity by preventing binding to off-targets with smaller active sites. Lipophilicity, modulated by substituents like methyl or halogen groups, impacts cell permeability and pharmacokinetic profiles.<sup>[7]</sup>

| Substituent & Position                                        | General Effect on Activity                | Rationale & Example Targets                                                                                                                            |
|---------------------------------------------------------------|-------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|
| Hydroxyl (-OH)                                                | Potency enhancement                       | Acts as H-bond donor/acceptor. Crucial for antioxidant activity and binding to enzymes like $\alpha$ -amylase. <a href="#">[7]</a> <a href="#">[8]</a> |
| **Nitro (-NO <sub>2</sub> ) / Amino (-NH <sub>2</sub> )<br>** | Modulates activity; often antimicrobial   | The electron-withdrawing nitro group can be reduced to the H-bond donating amino group, altering binding modes. <a href="#">[7]</a>                    |
| Halogens (F, Cl, Br)                                          | Increased lipophilicity & potency         | Can form halogen bonds and occupy hydrophobic pockets. Often used in kinase and phosphatase inhibitors. <a href="#">[10]</a>                           |
| Alkyl (-CH <sub>3</sub> , -C <sub>2</sub> H <sub>5</sub> )    | Increased lipophilicity; steric influence | Fills hydrophobic pockets and can improve membrane permeability. Can also sterically hinder binding to undesired targets. <a href="#">[7]</a>          |
| Guanidino Group                                               | Strong basic group; potent interactions   | Mimics arginine side chain; forms strong salt bridges. Used in neuraminidase inhibitors. <a href="#">[11]</a>                                          |

## Strategies for Multi-Targeting

Two primary strategies are employed when using the benzoic acid scaffold:

- **Scaffold-Based Design:** A single benzoic acid derivative is optimized to have balanced activity against multiple, often related, targets. For example, a 2,5-substituted benzoic acid scaffold was designed to be an equipotent dual inhibitor of the anti-apoptotic proteins Mcl-1 and Bfl-1 in cancer therapy.[\[12\]](#)[\[13\]](#)

- Hybrid Molecule Design: The benzoic acid moiety serves as one of two or more pharmacophores connected by a linker. This is common for targeting unrelated proteins. The linker's length, rigidity, and composition are critical for positioning the pharmacophores correctly in their respective binding sites.[14][15]

## Synthetic Strategies and Protocols

The synthesis of benzoic acid-based inhibitors leverages a wide array of modern organic chemistry reactions. The general workflow often involves the functionalization of a pre-substituted benzoic acid followed by coupling reactions.



[Click to download full resolution via product page](#)

**Figure 2:** Generalized workflow for the synthesis of benzoic acid-based inhibitors.

## Protocol 1: Amide Coupling for Hybrid Inhibitor Synthesis

This protocol describes a standard and reliable method for coupling a benzoic acid moiety to an amine-containing linker or second pharmacophore using EDC and HOBr, which minimizes side reactions and racemization.

**Objective:** To synthesize an N-substituted benzamide derivative as a precursor to a multi-target inhibitor.

**Materials:**

- Substituted Benzoic Acid (1.0 eq)
- Amine-containing fragment (1.1 eq)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq)
- Hydroxybenzotriazole (HOBr) (1.5 eq)
- N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
- Anhydrous Dimethylformamide (DMF)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Brine (saturated aqueous  $\text{NaCl}$ )
- Ethyl acetate ( $\text{EtOAc}$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

**Procedure:**

- **Dissolution:** In a round-bottom flask under an inert atmosphere ( $\text{N}_2$  or  $\text{Ar}$ ), dissolve the substituted benzoic acid (1.0 eq) in anhydrous DMF.

- Activation: Add HOBT (1.5 eq) and EDC·HCl (1.5 eq) to the solution. Stir at room temperature for 20 minutes. Causality: EDC is the carbodiimide coupling agent that activates the carboxylic acid. HOBT is added to form an active ester intermediate, which is less susceptible to side reactions and suppresses racemization.
- Amine Addition: Add the amine-containing fragment (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 eq). Causality: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the protonated amine, driving the reaction forward.
- Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
- Washing: Wash the combined organic layers sequentially with saturated  $\text{NaHCO}_3$  solution, water, and brine. Causality: The bicarbonate wash removes unreacted HOBT and any remaining acidic starting material.
- Drying and Concentration: Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide product.

Validation: Confirm the structure and purity of the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and High-Resolution Mass Spectrometry (HRMS).

## Protocol 2: Palladium-Catalyzed meta-C-H Olefination

Late-stage functionalization allows for the rapid diversification of complex molecules.<sup>[16]</sup> This protocol, adapted from methodologies for C-H activation, enables the introduction of new functional groups at the meta-position, which is often challenging to achieve through classical electrophilic aromatic substitution.<sup>[17]</sup>

Objective: To selectively introduce an olefin at the meta-position of a benzoic acid derivative.

Materials:

- Benzoic acid derivative with a nitrile-based sulfonamide directing group (1.0 eq)
- Alkene (e.g., ethyl acrylate) (3.0 eq)
- $\text{Pd}(\text{OAc})_2$  (10 mol%)
- $\text{Ag}_2\text{CO}_3$  (2.0 eq)
- 1,2-Dichloroethane (DCE)
- Molecular oxygen ( $\text{O}_2$ ) balloon

Procedure:

- Reaction Setup: To an oven-dried reaction tube, add the benzoic acid derivative (1.0 eq),  $\text{Pd}(\text{OAc})_2$  (10 mol%), and  $\text{Ag}_2\text{CO}_3$  (2.0 eq).
- Reagent Addition: Add the alkene (3.0 eq) and 1,2-dichloroethane.
- Atmosphere: Evacuate and backfill the tube with molecular oxygen (using a balloon).
- Heating: Place the sealed tube in a preheated oil bath at 120 °C and stir for 24 hours.  
Causality: The palladium catalyst, in conjunction with the directing group, selectively activates the meta C-H bond. The silver salt often acts as an oxidant to facilitate the catalytic cycle, with oxygen serving as the terminal oxidant.
- Cooling and Filtration: Cool the reaction to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
- Concentration: Concentrate the filtrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography to isolate the meta-olefinated product.

- **Directing Group Removal:** The directing group can be removed under appropriate conditions (e.g., acid or base hydrolysis) to yield the functionalized benzoic acid.

**Validation:** Characterize the product at each stage (before and after directing group removal) by NMR and MS to confirm regioselectivity and structure.

## Characterization and Biological Evaluation

Rigorous characterization is essential to validate the synthesis and evaluate the biological activity of the newly created compounds.

## Physicochemical Characterization

Standard analytical techniques are employed to confirm the identity, purity, and stability of the synthesized inhibitors.

| Technique              | Purpose                    | Key Information Obtained                                                                                                                                  |
|------------------------|----------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|
| NMR Spectroscopy       | Structure Elucidation      | <sup>1</sup> H and <sup>13</sup> C chemical shifts, coupling constants, and 2D correlations (COSY, HSQC) confirm the chemical structure and connectivity. |
| Mass Spectrometry (MS) | Molecular Weight & Formula | High-resolution MS provides the exact mass, confirming the elemental composition. LC-MS is used for reaction monitoring and purity assessment.[18]        |
| HPLC                   | Purity Assessment          | Determines the purity of the final compound, typically aiming for >95% for biological assays.                                                             |

## Protocol 3: In Vitro Dual Enzyme Inhibition Assay (Example: AChE/hCA)

This protocol outlines a method to determine the half-maximal inhibitory concentration ( $IC_{50}$ ) for a synthesized compound against two distinct enzymes implicated in Alzheimer's disease, acetylcholinesterase (AChE) and human carbonic anhydrase (hCA).[\[19\]](#)[\[20\]](#)[\[21\]](#)

#### Materials:

- Human Acetylcholinesterase (hAChE) and Human Carbonic Anhydrase II (hCA II)
- Acetylthiocholine iodide (ATCI) and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) for AChE assay
- 4-Nitrophenyl acetate (p-NPA) for hCA assay
- Tris-HCl or phosphate buffer at appropriate pH
- Synthesized inhibitor stock solution (e.g., 10 mM in DMSO)
- 96-well microplates
- Microplate reader

#### A. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

- Preparation: In a 96-well plate, add 25  $\mu$ L of 15 mM ATCI solution, 125  $\mu$ L of 3 mM DTNB solution, and 50  $\mu$ L of buffer.
- Inhibitor Addition: Add 25  $\mu$ L of the test compound solution at various concentrations (serial dilutions). Include wells for a positive control (e.g., Donepezil) and a negative control (DMSO vehicle).
- Pre-incubation: Incubate the plate at 37 °C for 15 minutes.
- Reaction Initiation: Initiate the reaction by adding 25  $\mu$ L of the hAChE enzyme solution.
- Measurement: Immediately measure the absorbance at 412 nm kinetically for 5 minutes. The rate of color change corresponds to enzyme activity.

#### B. Carbonic Anhydrase (hCA) Inhibition Assay:

- Preparation: In a 96-well plate, add 180  $\mu$ L of buffer.
- Enzyme & Inhibitor Addition: Add 10  $\mu$ L of the hCA enzyme solution and 10  $\mu$ L of the test compound solution at various concentrations.
- Pre-incubation: Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.[21]
- Reaction Initiation: Start the reaction by adding 10  $\mu$ L of the p-NPA substrate solution.
- Measurement: Immediately measure the absorbance at 400-405 nm. The product, p-nitrophenolate, is yellow.

#### Data Analysis:

- Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration.
- Determine the  $IC_{50}$  value by fitting the data to a dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism or similar software).

## Example Data Presentation

The results from biological assays are best summarized in a table to facilitate SAR analysis.

| Compound ID | R <sup>1</sup> Group | R <sup>2</sup> Group | Target 1 IC <sub>50</sub><br>(nM) | Target 2 IC <sub>50</sub><br>(nM) |
|-------------|----------------------|----------------------|-----------------------------------|-----------------------------------|
| BZ-01       | -H                   | -H                   | 1250                              | 850                               |
| BZ-02       | -Cl                  | -H                   | 340                               | 620                               |
| BZ-03       | -H                   | -OCH <sub>3</sub>    | 980                               | 1500                              |
| BZ-04       | -Cl                  | -OCH <sub>3</sub>    | 150                               | 210                               |

This data allows researchers to deduce that a chloro group at R<sup>1</sup> and a methoxy group at R<sup>2</sup> synergistically improve potency against both targets.



[Click to download full resolution via product page](#)

**Figure 3:** A multi-target inhibitor blocking two pathways contributing to a disease.

## Challenges and Future Perspectives

The design of multi-target inhibitors is not without its challenges. Achieving a balanced activity profile against multiple targets while maintaining selectivity against undesired off-targets (the "anti-targets") is a significant hurdle.<sup>[3][4]</sup> Furthermore, combining multiple pharmacophores can increase molecular weight and lipophilicity, potentially leading to poor pharmacokinetic properties, a phenomenon known as "molecular obesity".<sup>[2]</sup>

Future research will likely focus on integrating computational methods, such as machine learning and network pharmacology, to better predict optimal target combinations and guide the design of scaffolds with favorable drug-like properties.<sup>[2][22][23]</sup> The versatility and proven track record of the benzoic acid scaffold ensure that it will remain a central tool in the continued development of innovative multi-target therapeutics.

## References

- Title: Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies Source: PubMed URL:[Link]
- Title: Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C–H Activ
- Title: Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors Source: PubMed URL:[Link]
- Title: Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties Source: International Journal of Biomedical Science and Engineering URL:[Link]
- Title: A Structure—Activity Relationship Study of the Inhibition of  $\alpha$ -Amylase by Benzoic Acid and Its Deriv
- Title: A Structure—Activity Relationship Study of the Inhibition of  $\alpha$ -Amylase by Benzoic Acid and Its Deriv
- Title: Challenges in the design of multitarget drugs against multifactorial pathologies: a new life for medicinal chemistry? Source: AIR Unimi URL:[Link]
- Title: Pd(II)
- Title: Functionalization of benzoic acids catalyzed by transition metals.
- Title: Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors | Request PDF Source: ResearchG
- Title: Challenges in the Design of Multitarget Drugs Against Multifactorial Pathologies: A New Life for Medicinal Chemistry?
- Title: Multi-target Drugs: Strategies and Challenges for Medicinal Chemists Source: ScienceDirect URL:[Link]
- Title: Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative Source: International Journal of Advanced Research in Science, Communic
- Title: Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors Source: MDPI URL:[Link]
- Title: What are the challenges with multi-targeted drug design for complex diseases? Source: PubMed URL:[Link]
- Title: Review on Multitarget Drug Design Based on Computational Strategies for the Treatment of Alzheimer's Disease Source: Alqalam Journal of Medical and Applied Sciences URL:[Link]
- Title: Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins Source: NIH URL:[Link]
- Title: Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins | Request PDF Source: ResearchG

- Title: Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review Source: Bentham Science URL:[Link]
- Title: (PDF)
- Title: Characterising Multi-Target Compounds Using ML Source: D4 Pharma URL:[Link]
- Title: Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone Source: MDPI URL:[Link]
- Title: Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives Source: ResearchG
- Title: Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer Source: Preprints.org URL:[Link]
- Title: Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design Source: ResearchG
- Title: Linker Variation and Structure-Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors Source: The Aga Khan University URL:[Link]
- Title: In-Silico Approaches to Multi-target Drug Discovery: Computer Aided Multi-target Drug Design, Multi-target Virtual Screening Source: ResearchG
- Title: Advances in Integrated Multi-omics Analysis for Drug-Target Identific
- Title: Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review | Request PDF Source: ResearchG
- Title: Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
- Title: Current strategies for the design of PROTAC linkers: a critical review Source: PMC - NIH URL:[Link]
- Title: Analytical Techniques for Antibody-Drug Conjugates Source: Pharma Focus America URL:[Link]
- Title: Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot Source: PubMed URL:[Link]
- Title: Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors Source: MDPI URL:[Link]
- Title: Comprehensive Analytical Strategies for ADC and mAb Control Source: YouTube URL: [Link]
- Title: Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents Source: NIH URL:[Link]
- Title: Bridging the gap with amide linkers: rational design, synthesis, and multi-target evaluation of sulfonamide/acetamide-NSAID hybrids as dual COX-2/5-LOX inhibitors Source: ResearchG

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [air.unimi.it](http://air.unimi.it) [air.unimi.it]
- 2. What are the challenges with multi-targeted drug design for complex diseases? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [researchgate.net](http://researchgate.net) [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. [eurekaselect.com](http://eurekaselect.com) [eurekaselect.com]
- 6. [pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- 7. [pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- 8. A Structure—Activity Relationship Study of the Inhibition of  $\alpha$ -Amylase by Benzoic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (PDF) A Structure—Activity Relationship Study of the Inhibition of  $\alpha$ -Amylase by Benzoic Acid and Its Derivatives (2022) | Lei Guan | 13 Citations [scispace.com]
- 10. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [researchgate.net](http://researchgate.net) [researchgate.net]
- 12. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [researchgate.net](http://researchgate.net) [researchgate.net]
- 14. Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [researchgate.net](http://researchgate.net) [researchgate.net]
- 16. Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [pharmafocusamerica.com](http://pharmafocusamerica.com) [pharmafocusamerica.com]
- 19. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [researchgate.net](http://researchgate.net) [researchgate.net]
- 21. [pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- 22. [d4-pharma.com](http://d4-pharma.com) [d4-pharma.com]
- 23. [researchgate.net](http://researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Application Notes & Protocols: Synthesis of Multi-Target Inhibitors Using Benzoic Acid Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b088439#synthesis-of-multi-target-inhibitors-using-benzoic-acid-derivatives>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)